molecular formula C16H21N3O6 B1626935 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid CAS No. 870703-72-3

4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid

Cat. No. B1626935
M. Wt: 351.35 g/mol
InChI Key: CYGRJUZYSXUAMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid” is a chemical compound with the molecular formula C16H22N2O4 . It is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of “4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, attached to a benzoic acid moiety via a carbon-carbon bond . The benzoic acid moiety is further substituted with a nitro group .


Chemical Reactions Analysis

As a derivative of piperazine, “4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid” may undergo reactions typical of piperazines, such as alkylation. The nitro group can be reduced to an amino group, and the carboxylic acid group can participate in reactions such as esterification .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 306.357 Da . It has a density of 1.2±0.1 g/cm³, a boiling point of 476.9±40.0 °C at 760 mmHg, and a flash point of 242.2±27.3 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Structural Analysis

4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid and its derivatives are primarily involved in synthesis and structural analysis within organic chemistry. For instance, compounds synthesized through condensation reactions, involving elements like carbamimide and 3-fluorobenzoic acid, are characterized using techniques such as LCMS, NMR, IR, and XRD. These compounds are then evaluated for their biological activities, such as antibacterial and anthelmintic properties, although they may exhibit varied levels of activity (Sanjeevarayappa et al., 2015).

Crystal Engineering and Molecular Interactions

In crystal engineering, the focus is on the design and synthesis of molecular crystals with desired properties. For example, compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid have been studied for their crystal structures to understand the conformation of molecules within the crystals and the interactions that stabilize these structures (Faizi et al., 2016).

Potential Therapeutic Applications

Derivatives of 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid are explored for potential therapeutic applications, such as dual antihypertensive agents. These compounds undergo thorough characterization and the biological activities are determined through various assays, indicating their potential in therapeutic applications (Marvanová et al., 2016).

Chemical Reactions and Intermediates

This compound and its derivatives serve as key intermediates in various chemical reactions, contributing to the synthesis of more complex molecules. For instance, reactions with aromatic and heterocyclic amines have been conducted to explore the synthesis of compounds with multiple functional groups, which could be of interest in further chemical studies or pharmaceutical applications (Gibadullina et al., 2012).

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)12-5-4-11(14(20)21)10-13(12)19(23)24/h4-5,10H,6-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGRJUZYSXUAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584651
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid

CAS RN

870703-72-3
Record name 1-(1,1-Dimethylethyl) 4-(4-carboxy-2-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.